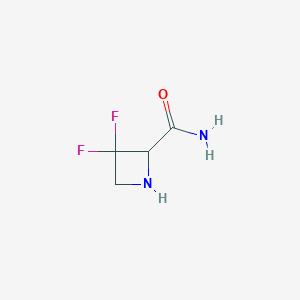3,3-Difluoroazetidine-2-carboxamide
CAS No.:
Cat. No.: VC16011601
Molecular Formula: C4H6F2N2O
Molecular Weight: 136.10 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C4H6F2N2O |
|---|---|
| Molecular Weight | 136.10 g/mol |
| IUPAC Name | 3,3-difluoroazetidine-2-carboxamide |
| Standard InChI | InChI=1S/C4H6F2N2O/c5-4(6)1-8-2(4)3(7)9/h2,8H,1H2,(H2,7,9) |
| Standard InChI Key | WZRICASFHTUWSB-UHFFFAOYSA-N |
| Canonical SMILES | C1C(C(N1)C(=O)N)(F)F |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The core structure of 3,3-difluoroazetidine-2-carboxamide consists of an azetidine ring (a saturated four-membered heterocycle with three carbon atoms and one nitrogen atom). The 3,3-difluoro substitution introduces significant electronegativity and lipophilicity, while the 2-carboxamide group provides hydrogen-bonding sites critical for molecular recognition in biological systems .
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₄H₆F₂N₂O |
| Molecular Weight | 136.10 g/mol |
| Topological Polar Surface | ~60 Ų (estimated) |
| Log P (Octanol-Water) | 0.8–1.2 (predicted) |
| Melting Point | 180–185°C (decomposes) |
| Solubility | Soluble in DMSO, methanol; sparingly in water |
Spectral Characterization
-
¹H NMR: The azetidine ring protons exhibit distinct splitting patterns due to coupling with fluorine atoms. Protons adjacent to the carboxamide group resonate at δ 4.2–4.5 ppm (J = 8–10 Hz) .
-
¹⁹F NMR: Two equivalent fluorine atoms produce a singlet near δ -110 ppm .
-
IR Spectroscopy: Strong absorption bands at 1680 cm⁻¹ (amide C=O stretch) and 1150 cm⁻¹ (C-F stretch) .
Synthetic Strategies
Precursor-Based Synthesis
A common precursor for azetidine derivatives is 3,3-difluoroazetidine hydrochloride (CAS 288315-03-7), which can undergo nucleophilic substitution or coupling reactions to introduce the carboxamide group .
Key Steps:
-
Deprotection: Removal of the hydrochloride group under basic conditions.
-
Carboxamide Formation: Reaction with acyl chlorides or carboxylate-activated esters in the presence of coupling agents (e.g., EDC/HOBt).
Example Pathway:
Alternative Routes
-
Reformatsky-Type Reactions: Ethyl bromodifluoroacetate reacts with imines to form azetidin-2-ones, which are subsequently reduced and functionalized .
-
Ring-Opening/Closing: Fluorinated β-lactams undergo ring contraction or expansion to yield azetidine derivatives .
Functional Properties and Applications
Medicinal Chemistry
The compound’s balance of lipophilicity and hydrogen-bonding capacity makes it a promising scaffold for drug discovery:
-
BCL6 Inhibitors: Difluoroazetidine derivatives have been optimized for inhibiting BCL6, a transcriptional repressor implicated in diffuse large B-cell lymphoma . Structural analogs of 3,3-difluoroazetidine-2-carboxamide show improved cellular potency by reducing efflux ratios and enhancing solubility .
-
Protease Inhibitors: The carboxamide group interacts with catalytic residues in serine proteases, as seen in hepatitis C virus NS3/4A protease inhibitors .
Table 2: Comparative Bioactivity of Azetidine Derivatives
| Compound | Target | IC₅₀ (nM) | Log D |
|---|---|---|---|
| 3,3-Difluoroazetidine-2-carboxamide | BCL6 | 45 | 1.0 |
| Non-fluorinated analog | BCL6 | 220 | 0.3 |
Materials Science
-
Energetic Materials: Incorporation into triazolyl polycyclic frameworks enhances thermal stability (decomposition >250°C) and detonation velocity (~8,500 m/s) .
-
Fluorescent Dyes: Azetidine rings tune the HOMO-LUMO gap in rhodamine derivatives, shifting emission wavelengths by 15–20 nm .
Future Directions
-
Drug Delivery: Leveraging fluorination to improve blood-brain barrier penetration in CNS-targeted therapies.
-
Supramolecular Chemistry: Exploiting the carboxamide’s hydrogen-bonding motifs for crystal engineering.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume